2-Bromo-6-fluoro-4-nitroaniline
Overview
Description
2-Bromo-6-fluoro-4-nitroaniline is an organic compound with the molecular formula C6H4BrFN2O2. It is a derivative of aniline, characterized by the presence of bromine, fluorine, and nitro groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoro-4-nitroaniline typically involves multiple steps. One common method starts with the nitration of aniline to introduce the nitro group. This is followed by bromination and fluorination reactions to introduce the bromine and fluorine atoms, respectively . The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-fluoro-4-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Products vary depending on the substituent introduced.
Reduction: 2-Bromo-6-fluoro-4-aminoaniline.
Oxidation: Products depend on the extent of oxidation and the specific conditions used.
Scientific Research Applications
2-Bromo-6-fluoro-4-nitroaniline is utilized in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can participate in electron transfer reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .
Comparison with Similar Compounds
- 2-Bromo-4-fluoro-6-nitroaniline
- 2-Bromo-5-fluoro-4-nitroaniline
- 2-Bromo-4-nitroaniline
Comparison: 2-Bromo-6-fluoro-4-nitroaniline is unique due to the specific positioning of the bromine, fluorine, and nitro groups on the benzene ring. This unique arrangement can result in different chemical reactivity and physical properties compared to its analogs. For instance, the presence of the fluorine atom at the 6-position can influence the compound’s electron density and steric effects, making it distinct in its reactivity and applications .
Properties
IUPAC Name |
2-bromo-6-fluoro-4-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQFGXYPGJATMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558689 | |
Record name | 2-Bromo-6-fluoro-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70558689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
455-58-3 | |
Record name | 2-Bromo-6-fluoro-4-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=455-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-fluoro-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70558689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.